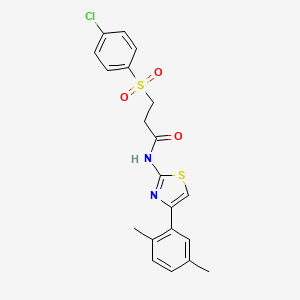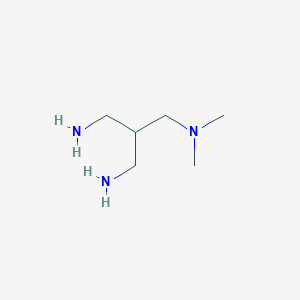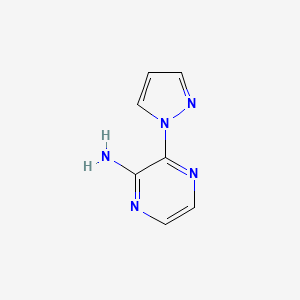
3-(1H-吡唑-1-基)吡嗪-2-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-pyrazol-1-yl)pyrazin-2-amine is a heterocyclic compound that features both pyrazole and pyrazine rings. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of 3-(1H-pyrazol-1-yl)pyrazin-2-amine allows it to interact with biological targets, making it a valuable molecule for drug discovery and development.
科学研究应用
3-(1H-pyrazol-1-yl)pyrazin-2-amine has a wide range of scientific research applications:
作用机制
Target of Action
The primary target of 3-(1H-pyrazol-1-yl)pyrazin-2-amine is Hematopoietic Progenitor Kinase 1 (HPK1) . HPK1 is a member of the MAP4Ks family, which plays a crucial role in the regulation of various immune cells .
Mode of Action
3-(1H-pyrazol-1-yl)pyrazin-2-amine interacts with HPK1, modulating its activity . This modulation, specifically inhibition, can be used to treat HPK1 related disorders or diseases, including cancer .
Biochemical Pathways
HPK1 regulates diverse functions of various immune cells. Its kinase activity is induced upon activation of T cell receptors (TCR), B cell receptors (BCR), transforming growth factor receptor (TGF-βR), and Gs-coupled PGE2 receptors (EP2 and EP4) . Overexpression of HPK1 suppresses TCR-induced activation of AP-1-dependent gene transcription in a kinase-dependent manner .
Pharmacokinetics
The compound’s ability to inhibit hpk1 suggests it has sufficient bioavailability to reach its target within the body .
Result of Action
The inhibition of HPK1 by 3-(1H-pyrazol-1-yl)pyrazin-2-amine can lead to the treatment of HPK1 related disorders or diseases, including cancer .
生化分析
Biochemical Properties
The biochemical properties of 3-(1H-pyrazol-1-yl)pyrazin-2-amine are largely defined by its interactions with various biomolecules. It has been found to interact with a variety of enzymes and proteins . These interactions can influence the function of these biomolecules, potentially altering the course of biochemical reactions in which they are involved .
Cellular Effects
3-(1H-pyrazol-1-yl)pyrazin-2-amine has been shown to have significant effects on various types of cells and cellular processes . It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3-(1H-pyrazol-1-yl)pyrazin-2-amine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These actions at the molecular level allow the compound to exert its effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(1H-pyrazol-1-yl)pyrazin-2-amine can change over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 3-(1H-pyrazol-1-yl)pyrazin-2-amine can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
3-(1H-pyrazol-1-yl)pyrazin-2-amine is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 3-(1H-pyrazol-1-yl)pyrazin-2-amine within cells and tissues involve interactions with transporters or binding proteins . These interactions can influence the compound’s localization or accumulation .
Subcellular Localization
The subcellular localization of 3-(1H-pyrazol-1-yl)pyrazin-2-amine can affect its activity or function . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrazol-1-yl)pyrazin-2-amine typically involves the cyclocondensation of hydrazino functional groups with appropriate reagents. One common method is the reaction of hydrazine derivatives with acetylacetone to form the pyrazole ring . The pyrazine ring can be introduced through various cyclization reactions involving substituted pyrazines .
Industrial Production Methods
Industrial production of 3-(1H-pyrazol-1-yl)pyrazin-2-amine may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of palladium-catalyzed coupling reactions and other advanced techniques can further enhance the scalability of the synthesis .
化学反应分析
Types of Reactions
3-(1H-pyrazol-1-yl)pyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while reduction can produce various reduced derivatives of the compound .
相似化合物的比较
Similar Compounds
- 3-(1H-pyrazol-4-yl)pyrazin-2-amine
- 3-(1H-pyrazol-5-yl)pyrazin-2-amine
- 3-(1H-pyrazol-3-yl)pyrazin-2-amine
Uniqueness
3-(1H-pyrazol-1-yl)pyrazin-2-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable candidate for drug development and other applications .
属性
IUPAC Name |
3-pyrazol-1-ylpyrazin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c8-6-7(10-4-3-9-6)12-5-1-2-11-12/h1-5H,(H2,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHNRZBNWREEFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=CN=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
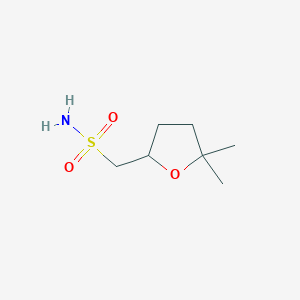
![4-[4-(Benzenesulfonyl)piperidin-1-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B2413241.png)
![(Z)-4-(N-methyl-N-phenylsulfamoyl)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2413242.png)

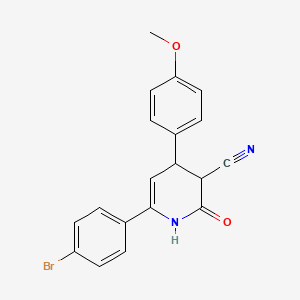
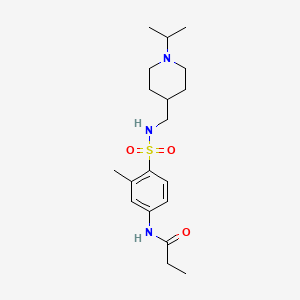
![N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-N2-(4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2413247.png)
![2-Oxaspiro[5.5]undecane-5-carboxylic acid](/img/structure/B2413251.png)
![3-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]benzonitrile](/img/structure/B2413252.png)
![ethyl2-{[(benzyloxy)carbonyl]amino}-3-(1H-1,2,4-triazol-3-yl)propanoate](/img/structure/B2413253.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2413254.png)
![(5-Fluoro-1-benzothiophen-2-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2413255.png)
